A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. In the absence of direct experimental data in the public domain, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and data from analogous substituted phenylboronic acids. The guide offers in-depth analysis of expected chemical shifts, coupling constants, and the influence of various substituents on the spectra. This information is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.
Introduction
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS No. 2377606-52-3) is a polysubstituted aromatic boronic acid.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as building blocks in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The precise structural elucidation of these molecules is paramount for their application in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this specific boronic acid.
Proposed Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, the following experimental setup is recommended:
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Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
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Sample Preparation : Approximately 5-10 mg of the compound should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for phenylboronic acids. The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.
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¹H NMR Acquisition :
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A standard single-pulse experiment should be performed.
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A spectral width of approximately 16 ppm, centered around 6-8 ppm, is a suitable starting point.
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A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition :
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A proton-decoupled experiment (e.g., zgpg30) should be performed to obtain singlets for each carbon, simplifying the spectrum.
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A wider spectral width, typically 0-200 ppm, is necessary.
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A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
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2D NMR Experiments : To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is expected to show signals corresponding to the aromatic proton, the methyl protons, and the boronic acid protons.
Aromatic Region
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Aromatic Proton (H-6) : There is a single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents. The bromo, chloro, and fluoro groups are all electron-withdrawing and will deshield this proton, shifting it downfield. The methyl group is weakly electron-donating. The boronic acid group can be either electron-donating or -withdrawing depending on its hybridization state, but it generally has a deshielding effect. A chemical shift in the range of 7.0-8.0 ppm is anticipated.
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Multiplicity : This proton will be coupled to the adjacent fluorine atom. This will result in a doublet . The coupling constant, JHF, is expected to be in the range of 2-10 Hz.
Aliphatic Region
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Methyl Protons (-CH₃) : The methyl group is attached to the aromatic ring. Its protons are expected to appear as a singlet in the range of 2.0-2.5 ppm . There may be a small long-range coupling to the fluorine atom, which could lead to a slight broadening of the singlet or a very small doublet.
Boronic Acid Protons (-B(OH)₂)
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Hydroxyl Protons : The two protons of the boronic acid hydroxyl groups are labile and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet. In DMSO-d₆, this signal is often observed in the range of 8.0-9.0 ppm . In CDCl₃, the signal may be broader and its position more variable. The addition of a drop of D₂O will cause this signal to disappear due to proton exchange, which can be a useful diagnostic tool.[5]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Ar-H | 7.0 - 8.0 | Doublet (d) | JHF = 2-10 |
| -CH ₃ | 2.0 - 2.5 | Singlet (s) | - |
| -B(OH )₂ | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet (br s) | - |
Diagram of Predicted ¹H NMR Couplings
Caption: Predicted coupling interaction for the aromatic proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached substituents.
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C-1 (C-B(OH)₂) : The carbon atom attached to the boronic acid group is expected to be significantly deshielded and will likely appear in the range of 130-140 ppm . This signal may be broad due to quadrupolar relaxation of the adjacent boron nucleus.
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C-2 (C-F) : The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling (¹JCF) and will be significantly deshielded. The chemical shift is predicted to be in the range of 155-165 ppm , and the signal will appear as a doublet with a large coupling constant, typically 240-260 Hz .[5][6]
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C-3 (C-CH₃) : The chemical shift of this carbon will be influenced by the attached methyl group and the adjacent fluorine and chlorine atoms. It is expected to be in the range of 125-135 ppm . It will also show a smaller two-bond C-F coupling (²JCF).
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C-4 (C-Cl) : The carbon atom bonded to chlorine will be deshielded and is expected to have a chemical shift in the range of 130-140 ppm . It will also exhibit a three-bond C-F coupling (³JCF).
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C-5 (C-Br) : The carbon attached to the bromine atom is expected to have a chemical shift in the range of 115-125 ppm .
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C-6 (C-H) : This carbon is attached to the sole aromatic proton. Its chemical shift is predicted to be in the range of 110-120 ppm . It will show a two-bond C-F coupling (²JCF).
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-CH₃ : The methyl carbon is expected to have a chemical shift in the aliphatic region, typically in the range of 15-25 ppm .
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
| C -B(OH)₂ | 130 - 140 | Singlet or Broad Singlet | - |
| C -F | 155 - 165 | Doublet (d) | ¹JCF = 240 - 260 |
| C -CH₃ | 125 - 135 | Doublet (d) | ²JCF = 15 - 25 |
| C -Cl | 130 - 140 | Doublet (d) | ³JCF = 2 - 10 |
| C -Br | 115 - 125 | Singlet (s) | - |
| C -H | 110 - 120 | Doublet (d) | ²JCF = 15 - 25 |
| -C H₃ | 15 - 25 | Singlet or Quartet (due to C-H coupling in a coupled spectrum) | - |
Diagram of Key Predicted ¹³C NMR Couplings
Caption: Predicted carbon-fluorine coupling interactions.
Discussion
The predicted NMR data are based on the additive effects of the various substituents on the phenyl ring. The strongly electron-withdrawing fluorine atom is expected to have the most pronounced effect on both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, this manifests as a downfield shift and a clear doublet splitting of the adjacent aromatic proton. In the ¹³C NMR spectrum, the direct C-F bond results in a large one-bond coupling constant, which is a highly diagnostic feature. The other halogens (bromine and chlorine) also contribute to the overall deshielding of the aromatic ring. The methyl group, being electron-donating, will have a slight shielding effect on the ortho and para positions relative to itself.
The boronic acid moiety's influence on the chemical shifts is also significant. The carbon to which it is attached is typically observed in the downfield region of the aromatic carbon signals. The lability of the boronic acid protons makes their observation and chemical shift highly dependent on the experimental conditions.
For unambiguous assignment of all signals, a full suite of 2D NMR experiments would be invaluable. An HSQC experiment would correlate the aromatic proton with its directly attached carbon (C-6). An HMBC experiment would reveal long-range correlations, for example, between the methyl protons and the carbons at positions C-2, C-3, and C-4, which would be crucial for confirming the assignments.
Conclusion
This technical guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectra of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. The key expected features include a single aromatic proton signal split into a doublet by the adjacent fluorine, a singlet for the methyl protons, and a broad singlet for the boronic acid protons in the ¹H spectrum. The ¹³C spectrum is expected to show seven distinct signals, with the carbon attached to the fluorine atom appearing as a doublet with a large coupling constant. These predictions, based on established NMR principles and data from related compounds, offer a robust framework for researchers to interpret experimental data for this molecule and similar structures.
References
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Wróblewska, A., et al. (2017). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 41(5), 2094-2105. Available at: [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15075. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(23), 5542. Available at: [Link]
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Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(9), 2963. Available at: [Link]
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Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 221-231. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2020). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 58(11), 1069-1077. Available at: [Link]
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